3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole
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Overview
Description
3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core, which is a fused ring system consisting of a benzene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzoxazole core through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. The thiazole ring can be introduced via a condensation reaction with a thioamide, while the pyrrolidine ring is often added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials or pharmaceuticals.
Biology: The compound’s biological activity has been explored, with studies indicating potential antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in drug development. It may serve as a lead compound for the design of new therapeutic agents.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with a benzoxazole core, such as 2-phenylbenzoxazole, share structural similarities and may exhibit similar chemical and biological properties.
Thiazole Derivatives: Compounds containing a thiazole ring, such as 2-aminothiazole, also share structural features and may have comparable biological activities.
Pyrrolidine Derivatives:
Uniqueness
What sets 3-phenyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(24-10-8-16(13-24)26-21-22-9-11-28-21)15-6-7-18-17(12-15)19(27-23-18)14-4-2-1-3-5-14/h1-7,9,11-12,16H,8,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXWWYSQZBOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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